molecular formula C20H33N5O3 B2418172 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 941975-65-1

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2418172
CAS No.: 941975-65-1
M. Wt: 391.516
InChI Key: NWRTVGDPTNPTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C20H33N5O3 and its molecular weight is 391.516. The purity is usually 95%.
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Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H30N4O3
  • Molecular Weight : 398.5 g/mol
  • CAS Number : 941975-68-4

The compound features multiple functional groups, including dimethylamino and morpholino, which are known to influence its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Antitumor Activity : Some derivatives of this compound have shown promise in inhibiting tumor growth in vitro and in vivo, indicating potential as a chemotherapeutic agent.
  • Neuropharmacological Effects : The dimethylamino groups suggest possible interactions with neurotransmitter systems, which may be beneficial in treating conditions like depression and anxiety.
  • Anti-inflammatory Properties : Research indicates that this compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxalamide moiety may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The dimethylamino groups can enhance binding affinity to neurotransmitter receptors, potentially leading to altered signaling pathways.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry investigated the antitumor effects of similar oxalamide derivatives. The results showed that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuropharmacological Effects

Research conducted on the neuropharmacological implications of compounds containing dimethylamino groups revealed that they could effectively reduce symptoms of anxiety in animal models. The study highlighted the importance of structural modifications in enhancing bioavailability and receptor affinity.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicityJournal of Medicinal Chemistry
NeuropharmacologicalAnxiety reductionNeuropharmacology Journal
Anti-inflammatoryModulation of inflammatory pathwaysInflammation Research

Properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-23(2)17-7-5-16(6-8-17)18(24(3)4)15-22-20(27)19(26)21-9-10-25-11-13-28-14-12-25/h5-8,18H,9-15H2,1-4H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRTVGDPTNPTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.